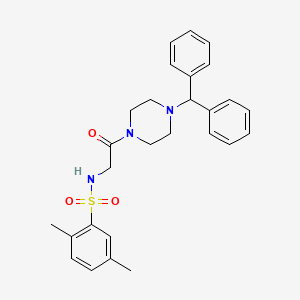

N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

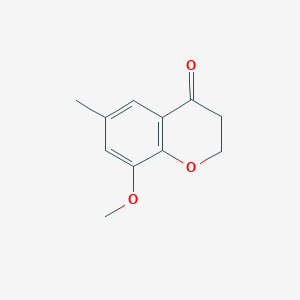

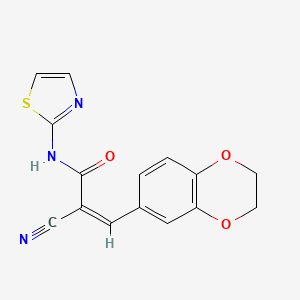

“N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide” is an effective human carbonic anhydrase (hCA) inhibitor . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail .

Chemical Reactions Analysis

The compound is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .Aplicaciones Científicas De Investigación

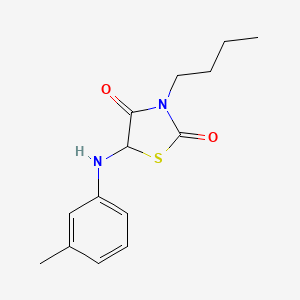

Selective Monoamine Oxidase (MAO)-A Inhibitors

N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide derivatives have been studied for their inhibitory activity on monoamine oxidase A and B. These compounds, particularly the 4-benzhydrylpiperazine-1-carbodithioate derivative, showed selective MAO-A inhibitory activity, indicating potential use in neuropsychiatric disorders where MAO-A is implicated (Kaya et al., 2017).

Antiproliferation and Apoptosis Induction in Cancer Cells

Studies involving N-benzhydrylpiperazine derivatives, particularly when combined with 1,3,4-oxadiazoles, have shown significant inhibitory growth effects against various cancer cells. These compounds, especially N-benzhydryl-4-((5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl)methyl)piperazine, have demonstrated the ability to inhibit proliferation, migration, and induce apoptosis in cancer cells, such as HeLa cancer cells, via oxidative stress-mediated mitochondrial pathways (Khanam et al., 2018).

DNA Binding and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes containing N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide derivatives have been investigated for their DNA binding and anticancer properties. These complexes show potential in inflicting DNA damage and inducing apoptosis in tumor cells, suggesting a role in cancer therapeutics (González-Álvarez et al., 2013).

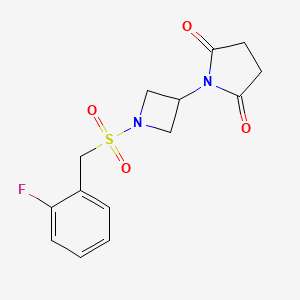

Antibacterial and Anti-inflammatory Properties

Research on N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides has indicated promising antibacterial and anti-inflammatory potential. These compounds have shown good inhibitory activity against various bacterial strains and decent inhibition against the lipoxygenase enzyme, pointing to possible therapeutic applications for inflammatory diseases (Abbasi et al., 2017).

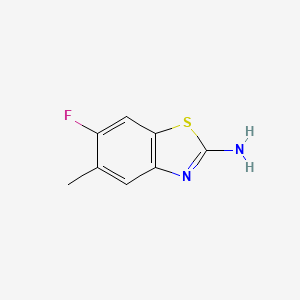

Tyrosinase Inhibitors for Clinical Applications

Biphenyl-based compounds, including some derivatives of N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide, have shown significant anti-tyrosinase activities, making them clinically important for treatments of conditions like hypertension and inflammation. The introduction of the biphenyl moiety can produce more closely packed crystal structures, enhancing their effectiveness (Kwong et al., 2017).

Propiedades

IUPAC Name |

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O3S/c1-21-13-14-22(2)25(19-21)34(32,33)28-20-26(31)29-15-17-30(18-16-29)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-14,19,27-28H,15-18,20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDDYWTWRNNTTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2368843.png)

![N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide](/img/structure/B2368845.png)

![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2368847.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2368856.png)

![3-(3-chlorophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368858.png)

![Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2368863.png)